3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
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Overview
Description
3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid is an organic compound characterized by the presence of an isoindole ring fused with a phenylpropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid typically involves the condensation of isoindole derivatives with phenylpropionic acid derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where isoindole is reacted with phenylpropionic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxo-1,3-dihydro-isoindol-2-yl)-acetic acid
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Uniqueness
3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-9,15H,10-11H2,(H,19,20) |
InChI Key |
MQSVZMUVVKVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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